3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a chlorinated phenyl group, and an isothiazolopyrimidine core, making it an interesting subject for chemical and pharmaceutical studies.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . Under normal circumstances, CDK2 phosphorylates a variety of substrates, driving the cell cycle forward from the G1 phase to the S phase. By inhibiting CDK2, this compound prevents these phosphorylation events, disrupting the cell cycle and potentially inducing cell death .
Result of Action
The compound has been shown to have significant antiproliferative activity . Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could be effective in treating cancers that involve these cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting with the preparation of the core isothiazolopyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorinated phenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity could make it useful in various industrial processes, including the synthesis of advanced materials or specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-trione
Uniqueness
Compared to similar compounds, 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione stands out due to its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-3-25-17(26)15-14(21-19(25)28)16(29-22-15)18(27)24-8-6-23(7-9-24)13-10-12(20)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBBJDKQIXRRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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